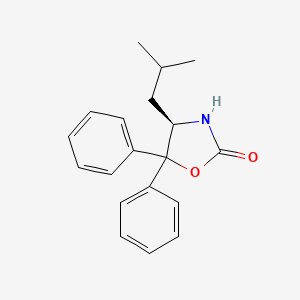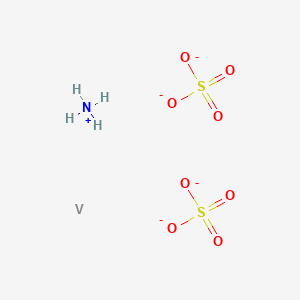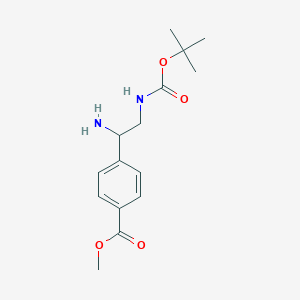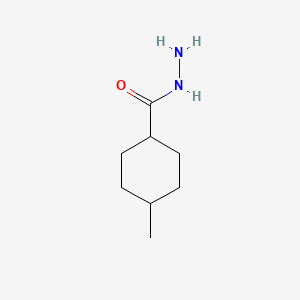![molecular formula C13H14N2O2 B1628054 N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide CAS No. 42075-21-8](/img/structure/B1628054.png)
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide
Vue d'ensemble
Description
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.266 g/mol . This compound is also known as N-(3-cyano-2-methylphenyl)-2-(4-(2-oxo-2-phenylethyl)phenyl)acetamide.
Synthesis Analysis
The synthesis of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide is represented by the SMILES notation: CC(CC#N)C(=O)C1=CC=C(NC©=O)C=C1 .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide has a boiling point of 509.7ºC at 760 mmHg . The flash point is 262.1ºC . The density of this compound is 1.166 g/cm3 . The LogP value, which represents the compound’s lipophilicity, is 3.02698 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The compound N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide serves as a precursor in the synthesis of various heterocyclic compounds that have shown promising antimicrobial activities. For example, its derivatives, when incorporated with a sulfamoyl moiety, have been synthesized for potential use as antimicrobial agents. These derivatives include novel thiazole, pyridone, pyrazole, chromene, and hydrazone compounds, which were evaluated for their antibacterial and antifungal properties and demonstrated significant activity (Darwish et al., 2014).
Inhibition of VEGF-A
Benzophenone-thiazole derivatives of N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide have been synthesized and evaluated for their potential as VEGF-A inhibitors. These compounds were characterized and tested in vitro for their cytotoxicity against cancer cell lines, demonstrating promising antiproliferative effects through the inhibition of VEGF-A, a key factor in tumor angiogenesis and growth (Prashanth et al., 2014).
Role in Drug Metabolism
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide and its related compounds play a significant role in the metabolism of various drugs. For instance, the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been studied to understand the metabolic pathways and potential toxicological implications of these compounds (Coleman et al., 2000).
Advanced Materials and Catalysis
The compound has also found applications in the synthesis of advanced materials and as a catalyst in various chemical reactions. For example, high-activity amorphous Co(OH)2 nanocages, activated by peroxymonosulfate and involving N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide derivatives, have shown efficiency in boosting the degradation of pollutants, such as acetaminophen, in water treatment processes (Qi et al., 2020).
Orientations Futures
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of ongoing research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Propriétés
IUPAC Name |
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(7-8-14)13(17)11-3-5-12(6-4-11)15-10(2)16/h3-6,9H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVBMXSZFOXLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C(=O)C1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558104 | |
| Record name | N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide | |
CAS RN |
42075-21-8 | |
| Record name | N-[4-(3-Cyano-2-methylpropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-1-Aminobutylideneamino]-2-ethoxybenzamide;hydrochloride](/img/structure/B1627971.png)



![1-{[(Pyridin-3-yl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627979.png)
![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)

![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)
![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)

![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)


